molecular formula C10H15NO B082504 N,N-Dimethyl-2-phenoxyethanamine CAS No. 13468-02-5

N,N-Dimethyl-2-phenoxyethanamine

Cat. No. B082504
CAS RN: 13468-02-5
M. Wt: 165.23 g/mol
InChI Key: RUHVDRGWCIAFLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethyl-2-phenoxyethanamine related compounds involves complex chemical reactions that result in the formation of this compound. Studies like those by Taeufer and Pospech (2020) have shown methods for synthesizing N,N-dimethylaniline derivatives, which share a similar synthetic pathway, employing palladium-catalyzed C-N bond formations with excellent yields (Taeufer & Pospech, 2020).

Molecular Structure Analysis

Research on the molecular structure of compounds related to N,N-Dimethyl-2-phenoxyethanamine, such as the study by K. S. Resmi et al. (2016), provides insight into the conformational behavior and vibrational wave numbers using density functional quantum chemical calculations. This study highlights the geometrical parameters and stability of the molecule, contributing to a deeper understanding of its molecular structure (Resmi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N,N-Dimethyl-2-phenoxyethanamine and its derivatives can be complex, involving various reaction mechanisms. For example, the synthesis and characterization of related compounds demonstrate the role of palladium-catalyzed reactions in forming N,N-dimethylanilines, which are crucial for understanding the chemical properties of N,N-Dimethyl-2-phenoxyethanamine (Taeufer & Pospech, 2020).

Physical Properties Analysis

The physical properties of N,N-Dimethyl-2-phenoxyethanamine derivatives, including their synthesis and crystal structure, provide valuable information. For instance, studies on related compounds have involved the synthesis, characterization, and application as catalysts, highlighting their physical stability and potential for various applications (Martins et al., 2016).

Chemical Properties Analysis

The chemical properties of N,N-Dimethyl-2-phenoxyethanamine are closely linked to its molecular structure and the nature of its synthesis. Research into related compounds, such as dimethyltin(IV) coordination polymers, sheds light on the chemical reactivity and potential applications of these compounds in catalysis and other chemical processes (Martins et al., 2016).

Scientific Research Applications

  • Synthesis and Application in Chemistry : A study demonstrated the use of microwave-assisted aminoalkylation for the synthesis of N,N-Dimethyl-2-phenoxyethanamine, showcasing its potential in green chemistry applications (Viviano et al., 2022).

  • Toxicology and Forensic Science : N,N-Dimethyl-2-phenoxyethanamine and its derivatives, like 25B-NBOMe, have been identified in severe intoxication cases, underscoring their significance in forensic toxicology (Poklis et al., 2014).

  • Pharmacology and Drug Design : The compound's derivatives have been explored for their potential in psychiatric disorder treatment, such as in the study of MDMA and psilocybin (Mithoefer et al., 2016).

  • Analytical Chemistry and Drug Detection : There's research on methods to detect and quantify N,N-Dimethyl-2-phenoxyethanamine derivatives in biological samples, crucial for both clinical toxicology and law enforcement (Nisbet et al., 2017).

  • Chemical Reactions and Mechanisms : Studies have focused on understanding the chemical reactions involving N,N-Dimethyl-2-phenoxyethanamine, such as the synthesis of diamine bis(phenolate) complexes (Nielson & Waters, 2010).

  • Molecular Docking Studies : A study conducted conformational analysis and molecular docking studies of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a related compound, to investigate its potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).

  • Mutagenicity Studies : The mutagenic properties of related compounds, such as phenoxyacetic acid N,N-diethylamide, were studied to understand their impact on chromosomal aberrations, highlighting the importance of studying similar compounds for public health (Iurchenko, 1977).

Safety And Hazards

The safety information for “N,N-Dimethyl-2-phenoxyethanamine” indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

N,N-dimethyl-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHVDRGWCIAFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158863
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-phenoxyethanamine

CAS RN

13468-02-5
Record name N,N-Dimethyl-2-phenoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13468-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(2-phenoxyethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-DIMETHYLAMINOETHOXY)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3X5WZ87GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Viviano, G Trapasso, M Annatelli, C Milite… - …, 2022 - thieme-connect.com
A microwave-assisted chlorine-free direct phenol substitution is presented, which is indicated as a key green chemistry research area for pharmaceuticals manufacturers. The reaction …
Number of citations: 1 www.thieme-connect.com
M Annatelli, G Trapasso, C Salaris… - European Journal of …, 2021 - Wiley Online Library
N,N‐dialkyl ethylamine moiety can be found in numerous scaffolds of macromolecules, catalysts, and especially pharmaceuticals. Common synthetic procedures for its incorporation in …
J Maher - 2014 - research.brighton.ac.uk
Novel steroidal oestrogens, that incorporate some of the structural motifs of non-steroidal antioestrogens, were synthesised and tested for their actions on the BK channel. These novel …
Number of citations: 2 research.brighton.ac.uk
KLD Dao - 2012 - scholar.archive.org
OF DISSERTATION Submitted in partial fulfillment of the requirements for the degree of Doctor of Philosophy in Chemistry in the Graduate School of Science of Northeastern University …
Number of citations: 2 scholar.archive.org

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